![molecular formula C21H23N3O3S2 B2657476 N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-43-0](/img/structure/B2657476.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MPTP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTP is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Antimalarial and COVID-19 Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been explored for their potential in antimalarial applications and as COVID-19 drug candidates. A study detailed the synthesis of sulfonamide derivatives and their in vitro antimalarial activity. These compounds were characterized for their ADMET properties, indicating significant antimalarial activity and selectivity index, making them potential candidates for further exploration in the treatment of malaria and COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
Research into the anticancer potential of N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide derivatives has shown promising results. Indapamide derivatives, synthesized from similar molecular structures, demonstrated proapoptotic activity against melanoma cell lines, with certain compounds exhibiting significant anticancer activity and inhibiting human carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Yılmaz et al., 2015).
Antiarrhythmic Activity
The class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, related to the core structure of interest, has been documented. These compounds have shown potent class III antiarrhythmic activity without affecting conduction, highlighting their potential for the development of new antiarrhythmic drugs (Ellingboe et al., 1992).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been investigated for their potential antibacterial properties. These studies have produced compounds with significant antibacterial activities, further supporting the versatility of the core structure in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of cyclic sulfonamides, including similar structures to N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, have been explored, demonstrating the potential for creating novel cyclic sulfonamide compounds with diverse biological activities (Greig et al., 2001).
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPBZKONZDLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.